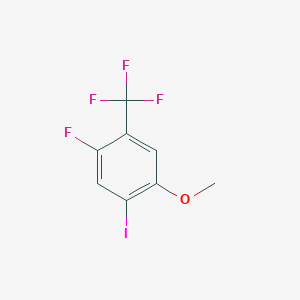
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4IO This compound is characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring through halogenation reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol and a suitable catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group (-CF3) using reagents like trifluoromethyl iodide (CF3I) and a catalyst.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced catalytic systems and reaction conditions .
Analyse Chemischer Reaktionen
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine and iodine atoms, along with the methoxy and trifluoromethyl groups, allows it to participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Fluoro-4-iodo-5-methoxy-2-(trifluoromethyl)benzene
- 1-Fluoro-5-iodo-2-methoxy-4-(trifluoromethyl)benzene
- 4-Iodobenzotrifluoride
These compounds share similar structural features but differ in the position of functional groups, which can influence their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C8H5F4IO |
|---|---|
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,1H3 |
InChI-Schlüssel |
BCSZBWNDBLTOCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


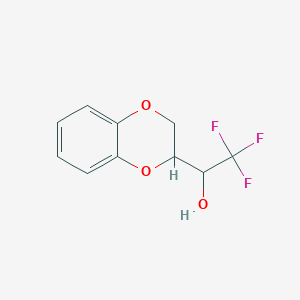
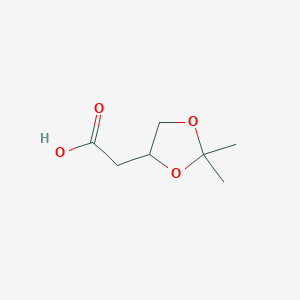
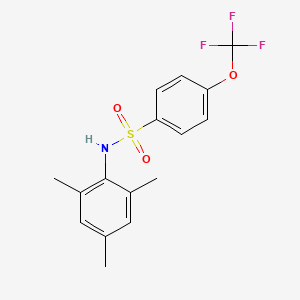
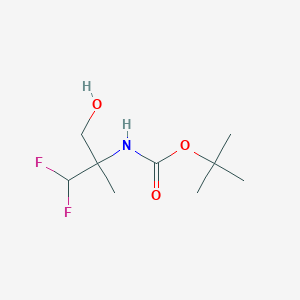

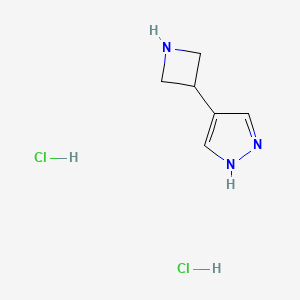

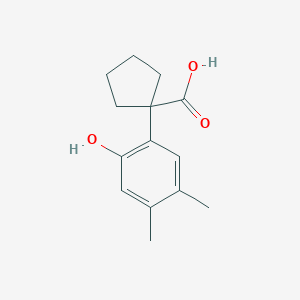
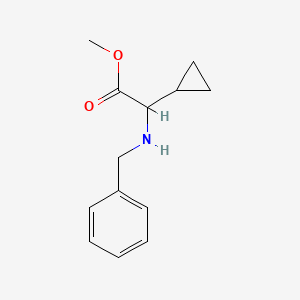
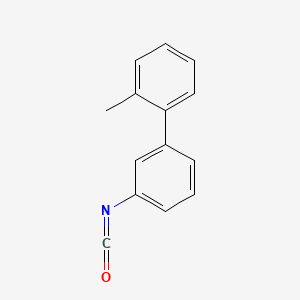
![N,N-dimethyl-2-[(2-methylpropyl)amino]-4-(methylsulfanyl)butanamidehydrochloride](/img/structure/B13582205.png)
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
